N-(2,4-Dinitrophenyl)-L-alanine methyl ester N-(2,4-Dinitrophenyl)-L-alanine methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13340073
InChI: InChI=1S/C10H11N3O6/c1-6(10(14)19-2)11-8-4-3-7(12(15)16)5-9(8)13(17)18/h3-6,11H,1-2H3
SMILES: CC(C(=O)OC)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C10H11N3O6
Molecular Weight: 269.21 g/mol

N-(2,4-Dinitrophenyl)-L-alanine methyl ester

CAS No.:

Cat. No.: VC13340073

Molecular Formula: C10H11N3O6

Molecular Weight: 269.21 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-Dinitrophenyl)-L-alanine methyl ester -

Specification

Molecular Formula C10H11N3O6
Molecular Weight 269.21 g/mol
IUPAC Name methyl 2-(2,4-dinitroanilino)propanoate
Standard InChI InChI=1S/C10H11N3O6/c1-6(10(14)19-2)11-8-4-3-7(12(15)16)5-9(8)13(17)18/h3-6,11H,1-2H3
Standard InChI Key RXDDNUKGTCKLDT-UHFFFAOYSA-N
SMILES CC(C(=O)OC)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES CC(C(=O)OC)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Structural and Chemical Properties

N-(2,4-Dinitrophenyl)-L-alanine methyl ester belongs to the class of nitroaromatic amino acid derivatives. Its molecular structure includes:

  • A 2,4-dinitrophenyl group attached to the α-amino nitrogen of L-alanine, introducing strong electron-withdrawing effects.

  • A methyl ester at the carboxyl terminus, enhancing solubility in organic solvents.

Key Physicochemical Data

PropertyValue/Description
Molecular FormulaC₁₀H₁₁N₃O₆
Molecular Weight269.21 g/mol
CAS Number10420-63-0
AppearanceYellow crystalline solid
SolubilitySoluble in DMSO, methanol, ethanol

The compound’s nitro groups (-NO2\text{-NO}_2) contribute to its stability under acidic conditions but render it susceptible to reduction and nucleophilic substitution reactions .

Synthesis and Optimization

Laboratory-Scale Synthesis

The synthesis typically involves nucleophilic aromatic substitution between L-alanine methyl ester and 2,4-dinitrofluorobenzene (DNFB) under alkaline conditions (e.g., sodium bicarbonate buffer, pH 8–9). Key steps include:

  • Amino Group Protection: Temporary protection of the α-amino group using tert-butyloxycarbonyl (Boc) to prevent side reactions.

  • Nitration: Introduction of nitro groups at the 2- and 4-positions of the phenyl ring using a nitrating agent (HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4).

  • Esterification: Reaction with methanol in the presence of sulfuric acid to form the methyl ester.

  • Deprotection: Removal of the Boc group under acidic conditions (e.g., trifluoroacetic acid).

Optimization Parameters:

  • Temperature: 40–60°C to minimize ester hydrolysis.

  • Solvent: Methanol or ethanol for higher yields (>70%).

  • Purification: Recrystallization from ethanol/water mixtures or column chromatography.

Industrial Production

Industrial methods employ continuous flow reactors to enhance scalability and yield. Automated systems monitor reaction parameters (pH, temperature) in real time, achieving >85% purity post-crystallization.

Reactivity and Degradation Pathways

Hydrolysis Reactions

The methyl ester undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (HCl, 6M\text{HCl, 6M}): Yields N-(2,4-dinitrophenyl)-L-alanine and methanol.

  • Basic Hydrolysis (NaOH, 1M\text{NaOH, 1M}): Produces the carboxylate salt, with pseudo-first-order kinetics (t1/22hourst_{1/2} \approx 2 \, \text{hours} at pH 12) .

Reduction Reactions

Selective reduction of nitro groups is achievable via:

  • Catalytic Hydrogenation (H2,Pd/C\text{H}_2, \text{Pd/C}): Converts nitro groups to amines, yielding N-(2,4-diaminophenyl)-L-alanine methyl ester.

  • Chemical Reduction (NaBH4\text{NaBH}_4): Reduces the ester to a primary alcohol under controlled pH.

Cyclization Mechanisms

Under basic conditions (\text{NaOH, 10%}), the compound undergoes intramolecular cyclization to form 2-methyl-5-nitro-1H-benzimidazole-3-oxide (yield: 78–82%). Gas-phase studies (ESI-MS) confirm analogous pathways via sequential elimination of CO2\text{CO}_2 and H2O\text{H}_2\text{O} .

Applications in Scientific Research

Immunological Studies

The DNP group’s strong immunogenicity makes this compound a valuable hapten for:

  • Antibody Production: Elicits high-affinity antibodies in murine models, enabling studies on immune response mechanisms.

  • Diagnostic Assays: Used in ELISA to quantify antibody levels in serum samples, with detection limits as low as 1 ng/mL .

Protein Interaction Analysis

  • Binding Affinity Studies: The DNP moiety binds covalently to lysine residues in proteins, facilitating analysis of protein-ligand interactions via surface plasmon resonance (SPR).

  • Enzyme Inhibition: Acts as a competitive inhibitor for proteases, with KiK_i values in the micromolar range.

Materials Science

  • Nonlinear Optical (NLO) Materials: The nitroaromatic structure contributes to high hyperpolarizability (β=15.2×1030esu\beta = 15.2 \times 10^{-30} \, \text{esu}), making it a candidate for photonic devices .

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